Dibutyl sulfate
Overview
Description
Dibutyl sulfate is an organic compound with the molecular formula C8H18O4S. It is also known as sulfuric acid, dibutyl ester. This compound is a colorless to pale yellow liquid with a characteristic odor. It is primarily used as an alkylating agent in various chemical reactions .
Mechanism of Action
Target of Action
Dibutyl sulfate, also known as sulfuric acid dibutyl ester , is an organic compound that is primarily used as an alkylating agent . Alkylating agents are chemicals that introduce an alkyl group into other substances, often leading to significant changes in their properties The primary targets of this compound are therefore the molecules it alkylates.
Biochemical Pathways
It’s known that this compound can be used as a plasticizer in the production of polyvinyl chloride (pvc) and other polymers . In this context, it may interact with the polymer molecules, altering their properties and affecting the overall characteristics of the material.
Pharmacokinetics
It’s known that many similar compounds have low water solubility and can accumulate in fatty tissues . These properties could potentially affect the bioavailability of this compound, although more research would be needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action depend on the context in which it’s used. In the production of polymers, for example, the alkylation of the polymer molecules by this compound can enhance the material’s flexibility and durability . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Moreover, because this compound is a potential environmental pollutant, its effects can also be influenced by factors such as the characteristics of the local ecosystem and the presence of organisms that can metabolize or degrade it .
Preparation Methods
Dibutyl sulfate can be synthesized through several methods. One common method involves the reaction of butanol with sulfuric acid. This reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of this compound . Industrial production methods often involve the use of continuous reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
Dibutyl sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form butanol and sulfuric acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, it can be used as a reagent in such processes.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyl sulfate has several applications in scientific research:
Comparison with Similar Compounds
Dibutyl sulfate can be compared with other similar compounds such as:
Dimethyl sulfate: Another alkylating agent with similar properties but different alkyl groups.
Diethyl sulfate: Similar to this compound but with ethyl groups instead of butyl groups.
Dibutyl sulfite: A related compound with a sulfite group instead of a sulfate group.
This compound is unique in its specific alkylating properties and its applications in various fields of research and industry.
Properties
IUPAC Name |
dibutyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEDOLJKVASKTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211536 | |
Record name | Sulfuric acid, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-22-9 | |
Record name | Sulfuric acid, dibutyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuric acid, dibutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfuric acid, dibutyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dibutyl sulfate in the alkylation process described in the research?
A1: The research abstract highlights a novel sulfuric acid alkylation process where minimizing acid consumption is key []. this compound plays a crucial role in this process. Spent acid is reacted with propylene and butylene, leading to the formation of diisopropyl sulfate and this compound in a dedicated olefin absorption zone. These sulfates are then separated in an extraction zone []. This separation is important because the recovered this compound and diisopropyl sulfate are channeled into separate alkylation reaction zones, ultimately enhancing the alkylation reaction's efficiency and the quality of the alkylated products [].
Q2: Are there alternative compounds to this compound in this process, and how do they compare?
A2: The research abstract specifically focuses on this compound and its interaction with diisopropyl sulfate within the described alkylation process []. It doesn't delve into alternative compounds or their comparative performance in this specific context. Further research would be needed to explore potential alternatives and assess their effectiveness in achieving similar outcomes within this specific alkylation process.
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